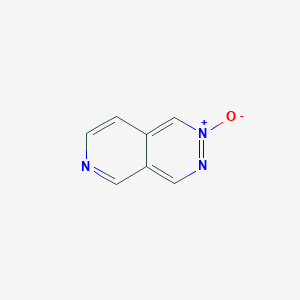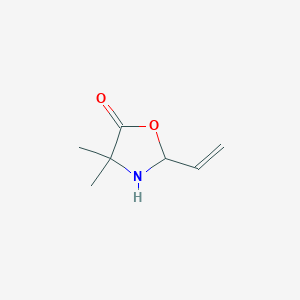
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one, also known as oxazolidinone, is a heterocyclic organic compound that has gained significant attention in the field of pharmaceuticals due to its unique chemical properties. It is a five-membered ring containing both nitrogen and oxygen atoms, which gives it a broad range of applications in various fields of research.
Wirkmechanismus
Oxazolidinone works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Oxazolidinone has been shown to have minimal toxicity in humans, making it a safe and effective drug for the treatment of bacterial infections. It is well-absorbed in the gastrointestinal tract and has a long half-life, allowing for once-daily dosing. It is also effective against biofilm-forming bacteria, which are often resistant to traditional antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Oxazolidinone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with. However, its broad spectrum of activity can make it difficult to isolate specific effects on individual bacterial species.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee. One area of focus is the development of new derivatives with improved activity against gram-negative bacteria. Another area of interest is the use of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee as a scaffold for the development of new drugs with different mechanisms of action. Additionally, the use of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee in combination with other antibiotics is being explored as a potential strategy to combat antibiotic resistance.
Synthesemethoden
The synthesis of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a Schiff base, which is then cyclized to form the 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee ring. The reaction can be carried out under mild conditions, making it a convenient method for the synthesis of 2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-onee.
Wissenschaftliche Forschungsanwendungen
Oxazolidinone has been extensively studied for its potential use as a drug in the treatment of bacterial infections. It exhibits a broad spectrum of activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It is also effective against some gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
172740-37-3 |
|---|---|
Produktname |
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4-5,8H,1H2,2-3H3 |
InChI-Schlüssel |
HYCHVPWNJCXMHY-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(N1)C=C)C |
Kanonische SMILES |
CC1(C(=O)OC(N1)C=C)C |
Synonyme |
5-Oxazolidinone,2-ethenyl-4,4-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




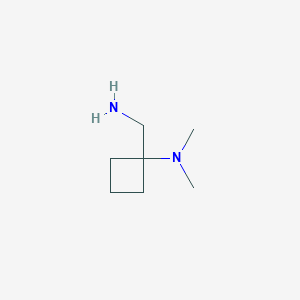
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
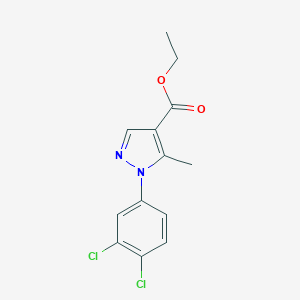
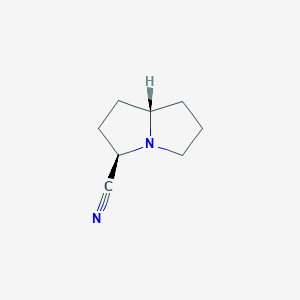

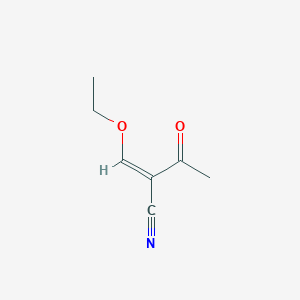
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
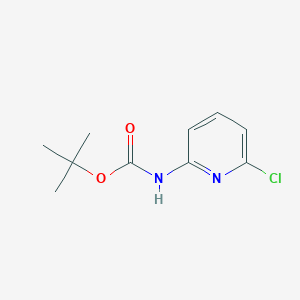
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
